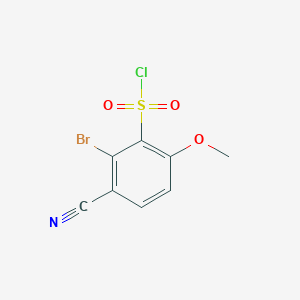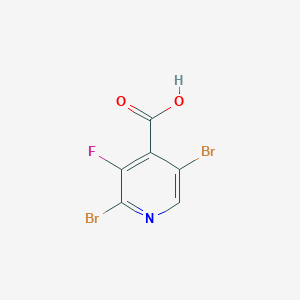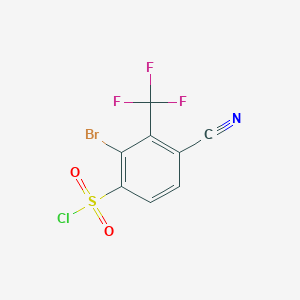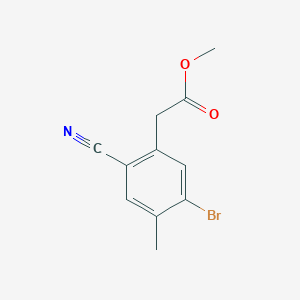
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride
Vue d'ensemble
Description
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride (BCNBSC) is an organosulfur compound that has been used in the synthesis of various organic compounds. It is a versatile reagent that is used in a variety of laboratory experiments, and its mechanism of action is of particular interest.
Applications De Recherche Scientifique
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride has been used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as peptides, oligonucleotides, and small molecules. Additionally, it has been used in the synthesis of heterocyclic compounds and in the preparation of polymers. It has also been used in the synthesis of natural products and in the preparation of metal complexes.
Mécanisme D'action
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride acts as an electrophilic reagent in the reaction of 4-nitrobenzenesulfonyl chloride and 3-bromo-5-cyano-4-nitrobenzene. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group of the 4-nitrobenzenesulfonyl chloride is replaced by a bromine atom from the 3-bromo-5-cyano-4-nitrobenzene. This reaction is highly regioselective, meaning that it will only occur at the desired position.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride are not well understood. However, it is known to be a strong oxidizing agent, meaning that it can cause oxidative damage to cells and tissues. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride in laboratory experiments include its versatility and its ability to yield high yields of product. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of using 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride is its toxicity, as it is a strong oxidizing agent and can cause oxidative damage to cells and tissues.
Orientations Futures
The future directions for research on 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride include further investigation into its biochemical and physiological effects, as well as its potential applications in drug design and synthesis. Additionally, research into the development of safer and more efficient methods for its synthesis would be beneficial. Finally, research into the development of new reagents that are based on 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride could lead to the synthesis of novel compounds with unique properties.
Propriétés
IUPAC Name |
3-bromo-5-cyano-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-6-2-5(16(9,14)15)1-4(3-10)7(6)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFZGGHTNGAZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)[N+](=O)[O-])Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484857.png)
![3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484859.png)

amine hydrochloride](/img/structure/B1484865.png)